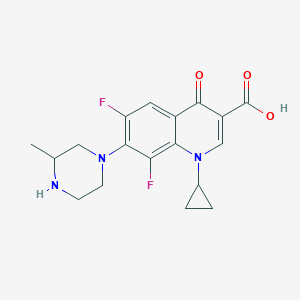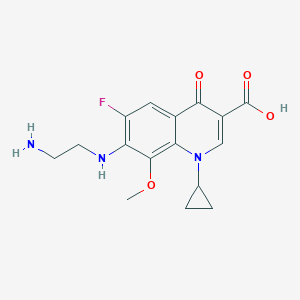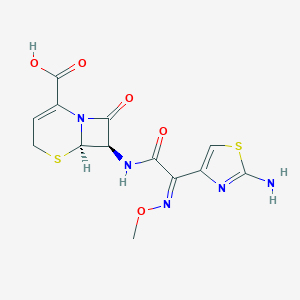
Ceftriaxone disodium salt hemiheptahydrate
Vue d'ensemble
Description
Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Applications De Recherche Scientifique
Ceftriaxone disodium salt hemiheptahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: It is used in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
Target of Action
Ceftriaxone disodium salt hemiheptahydrate, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the peptidoglycan layer of bacterial cell walls .
Mode of Action
The compound works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .
Biochemical Pathways
By inhibiting the PBPs, ceftriaxone disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This inhibition prevents peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis .
Pharmacokinetics
Ceftriaxone has a very long half-life compared to other cephalosporins and is highly penetrable into the meninges, eyes, and inner ear . Its long half-life allows for the convenience of daily or twice-daily dosing .
Result of Action
The result of ceftriaxone’s action is the effective killing or slowing of the growth of both Gram-positive and Gram-negative bacteria . It exhibits good activity against multi-drug resistant Enterobacteriaceae .
Action Environment
The action of ceftriaxone can be influenced by environmental factors such as the presence of other bacteria and the specific site of infection. It is generally effective in various locations, such as in the respiratory tract, skin, soft tissue, and urinary tract .
Analyse Biochimique
Biochemical Properties
Ceftriaxone disodium salt hemiheptahydrate interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the peptidoglycan layer of bacterial cell walls . By inactivating these proteins, it inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to exhibit antibiotic activity against gram-negative bacteria . It also has neuroprotective effects, as it is thought to increase EAAT2 pump expression in the central nervous system and reduce glutamatergic toxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inactivation of penicillin-binding proteins, which are crucial for the synthesis of the peptidoglycan layer of bacterial cell walls . This inactivation inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .
Temporal Effects in Laboratory Settings
This compound is soluble in water to 100 mM and can be stored at +4°C for up to 12 months . It is recommended that solutions be prepared and used on the same day, but if necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month .
Dosage Effects in Animal Models
This compound has been shown to suppress traumatic brain injury-induced brain edema and cognitive function deficits in animal models . It also attenuates the development of dependence and abstinence-induced withdrawal in animal models of substance abuse .
Metabolic Pathways
This compound disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, a process that involves several enzymes and cofactors
Transport and Distribution
It is known to be highly penetrable into the meninges, eyes, and inner ear , suggesting that it may interact with specific transporters or binding proteins.
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the bacterial cell wall where it interacts with penicillin-binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ceftriaxone disodium salt hemiheptahydrate is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the following steps:
Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the thiazole ring: This step involves the incorporation of a thiazole ring into the beta-lactam structure.
Formation of the disodium salt: The final step involves the conversion of the compound into its disodium salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ceftriaxone disodium salt hemiheptahydrate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the beta-lactam ring in the presence of water, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, affecting its stability and activity.
Substitution Reactions: These involve the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Water: For hydrolysis reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
Degraded products: From hydrolysis, which are inactive forms of the antibiotic.
Oxidized or reduced derivatives: Which may have altered activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to ceftriaxone.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity.
Uniqueness
Ceftriaxone disodium salt hemiheptahydrate is unique due to its long half-life, which allows for once-daily dosing. It also has excellent penetration into the meninges, eyes, and inner ear, making it effective for treating infections in these areas .
Propriétés
| Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |
Numéro CAS |
104376-79-6 |
Formule moléculaire |
C18H19N8NaO8S3 |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;/p-1/b24-8+;;/t9-,15-;;/m1../s1 |
Clé InChI |
GSFNZSQZXKBTJB-GNXCPKRQSA-M |
SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |
Apparence |
White to Off White Solid |
melting_point |
>155 °C |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
73384-59-5 (Parent) |
Synonymes |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of ceftriaxone disodium salt hemiheptahydrate and how is it synthesized?
A1: While the abstract doesn't provide the full chemical structure of this compound, it describes its synthesis []. The compound is synthesized by reacting 7-amino-3-{[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4- triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thioester (MAEM) in the presence of a base like trimethylamine. This reaction yields this compound.
Q2: What makes this specific synthesis method advantageous according to the research?
A2: The research highlights that this method provides a more "economical and easy" way to obtain this compound []. This suggests that compared to other potential synthesis routes, this method may be more cost-effective due to factors like cheaper reagents or simpler reaction conditions, making it potentially more suitable for large-scale production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)







![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)




